(2-Nitrophenyl)(pyridin-3-yl)methanol
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Overview
Description
“(2-Nitrophenyl)(pyridin-3-yl)methanol” is a chemical compound that contains a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Synthesis Analysis
The synthesis of “(2-Nitrophenyl)(pyridin-3-yl)methanol” could potentially involve a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This method has been used to synthesize a variety of 5-aminoaryl pyridines and 5-phenol pyridines .Molecular Structure Analysis
The molecular structure of “(2-Nitrophenyl)(pyridin-3-yl)methanol” would include a pyridine ring, which is a six-membered heterocyclic scaffold. The compound would also contain a nitrophenyl group and a methanol group .Chemical Reactions Analysis
The chemical reactions involving “(2-Nitrophenyl)(pyridin-3-yl)methanol” could potentially involve the introduction of various functional groups to the pyridine scaffold . This could be achieved through a ring cleavage methodology reaction .Scientific Research Applications
- Csp3-H Oxidation : Transition metals, particularly copper, catalyze the oxidation of Csp3-H bonds, leading to the synthesis of aromatic ketones. Researchers have successfully employed copper-catalyzed methods to convert pyridin-2-yl-methanes into pyridin-2-yl-methanones using water as the oxygen source . This approach offers mild reaction conditions and moderate to good yields.
- TRPV3 Antagonists : (Pyridin-2-yl)methanol derivatives have been investigated as novel and selective transient receptor potential vanilloid 3 (TRPV3) antagonists. These compounds hold promise for managing pain and inflammation .
- Some synthesized compounds containing the pyridin-2-yl-methanol motif exhibit better anti-fibrosis activity than existing drugs like Pirfenidone. These findings suggest potential therapeutic applications in fibrotic diseases .
- ADME Characteristics : Researchers have analyzed the ADME (absorption, distribution, metabolism, and excretion) properties of pyridin-3-yl-pyrimidin-2-yl derivatives. Understanding these characteristics early in drug development helps identify safe and promising candidates .
- The copper-catalyzed oxidation of pyridin-2-yl-methanes with water as the sole oxygen source provides new insights into water-involving oxidation reactions. This environmentally friendly approach contributes to sustainable synthetic methodologies .
Catalysis and Synthesis
Pharmacology
Anti-Fibrosis Activity
Drug Development
Chemical Reactions Involving Water
Future Directions
The future directions for the study of “(2-Nitrophenyl)(pyridin-3-yl)methanol” could potentially involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold . This would be highly beneficial in medicinal and agricultural chemistry .
properties
IUPAC Name |
(2-nitrophenyl)-pyridin-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-12(9-4-3-7-13-8-9)10-5-1-2-6-11(10)14(16)17/h1-8,12,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBZRJIMVDYIQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CN=CC=C2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Nitrophenyl)(pyridin-3-yl)methanol | |
CAS RN |
3882-44-8 |
Source
|
Record name | (2-nitrophenyl)(pyridin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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